1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)hexan-1-one,monohydrochloride
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Overview
Description
1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)hexan-1-one, monohydrochloride is a synthetic organic compound It is characterized by the presence of an indane moiety, a pyrrolidine ring, and a hexanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)hexan-1-one, monohydrochloride typically involves multiple steps:
Formation of the Indane Moiety: The indane structure can be synthesized through cyclization reactions involving aromatic precursors.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions.
Formation of the Hexanone Chain: The hexanone chain is constructed through aldol condensation or similar carbon-carbon bond-forming reactions.
Final Assembly and Hydrochloride Formation: The final compound is assembled through a series of coupling reactions, followed by the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)hexan-1-one, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, including potential therapeutic effects or toxicity.
Industry
In industry, the compound might be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)hexan-1-one, monohydrochloride would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to changes in cellular signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)hexan-1-one: The non-hydrochloride form of the compound.
1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)hexan-1-ol: A related compound with an alcohol group instead of a ketone.
1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)hexanoic acid: A compound with a carboxylic acid group.
Properties
Molecular Formula |
C19H28ClNO |
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Molecular Weight |
321.9 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-2-pyrrolidin-1-ylhexan-1-one;hydrochloride |
InChI |
InChI=1S/C19H27NO.ClH/c1-2-3-9-18(20-12-4-5-13-20)19(21)17-11-10-15-7-6-8-16(15)14-17;/h10-11,14,18H,2-9,12-13H2,1H3;1H |
InChI Key |
IPQQTYDIPYVJKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)C1=CC2=C(CCC2)C=C1)N3CCCC3.Cl |
Origin of Product |
United States |
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